4-Aminopiperidine-4-carboxylic acid hydrobromide

Antimicrobial peptides Proteolytic stability Peptide engineering

4-Aminopiperidine-4-carboxylic acid hydrobromide (CAS 76508-55-9) is the hydrobromide salt of 4-aminopiperidine-4-carboxylic acid (Api, free base CAS 40951-39-1), a cyclic α,α-disubstituted amino acid bearing both a carboxylic acid and a primary amine on the piperidine 4-position. The hydrobromide salt has molecular formula C₆H₁₃BrN₂O₂ and molecular weight 225.08 g/mol.

Molecular Formula C6H13BrN2O2
Molecular Weight 225.08 g/mol
CAS No. 76508-55-9
Cat. No. B1320777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-4-carboxylic acid hydrobromide
CAS76508-55-9
Molecular FormulaC6H13BrN2O2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CNCCC1(C(=O)O)N.Br
InChIInChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H
InChIKeyAAPGZXQQWOMJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopiperidine-4-carboxylic Acid Hydrobromide (CAS 76508-55-9): Procurement-Relevant Identity and Structural Profile


4-Aminopiperidine-4-carboxylic acid hydrobromide (CAS 76508-55-9) is the hydrobromide salt of 4-aminopiperidine-4-carboxylic acid (Api, free base CAS 40951-39-1), a cyclic α,α-disubstituted amino acid bearing both a carboxylic acid and a primary amine on the piperidine 4-position. The hydrobromide salt has molecular formula C₆H₁₃BrN₂O₂ and molecular weight 225.08 g/mol . As an achiral, conformationally constrained amino acid building block, Api introduces a titratable piperidine nitrogen that serves as a cationic charge carrier at physiological and acidic pH, distinguishing it from simpler α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib) [1]. The compound is a critical structural element in the FDA-approved kappa opioid receptor (KOR) agonist difelikefalin (Korsuva), where it serves as the C-terminal pharmacophoric residue [2].

Why 4-Aminopiperidine-4-carboxylic Acid Hydrobromide Cannot Be Interchanged with Generic Piperidine Carboxylic Acids or Aib in Scientific Procurement


Generic substitution of 4-aminopiperidine-4-carboxylic acid hydrobromide with the free base (CAS 40951-39-1), the hydrochloride salt (CAS 76508-73-1), nipecotic acid (piperidine-3-carboxylic acid, CAS 498-95-3), isonipecotic acid (piperidine-4-carboxylic acid, CAS 498-94-2), or acyclic α,α-disubstituted amino acids such as Aib would fundamentally alter experimental outcomes. The hydrobromide counterion influences solubility, crystallization behavior, and counterion compatibility in ionic formulations [1]. More critically, the unique combination of the α,α-disubstituted piperidine scaffold with a titratable ring nitrogen enables pH-dependent conformational switching of Api-containing peptides—a property entirely absent in both Aib (lacks ionizable side chain) and isonipecotic acid (lacks the α-amino group required for peptide backbone incorporation) [2]. Furthermore, Api confers enzymatic stability to antimicrobial peptides that is not replicated by conventional lysine residues or other cationic amino acid surrogates [3]. Procurement of any congener without rigorous side-by-side validation thus risks loss of helicity, altered proteolytic half-life, or failed bioactivity.

Quantitative Differentiation Evidence for 4-Aminopiperidine-4-carboxylic Acid Hydrobromide: Comparator-Based Selection Data


Enzymatic Half-Life Extension in Antimicrobial Peptides: Api-Modified vs. Lysine-Containing Parent Peptide

Substitution of lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) at specific positions in the antimicrobial peptide 17KKV-Aib significantly prolongs proteolytic half-life. Against trypsin at 37 °C, the parent peptide 17KKV-Aib (containing only lysine as the cationic residue) exhibited a half-life (t₁/₂) of only 45 ± 3 min, whereas the Api-substituted variant Api-K11 (Api replacing Lys at position 11) demonstrated a t₁/₂ of 128 ± 12 min—a 2.8-fold improvement [1]. Against pepsin under acidic conditions (pH 2.0, 37 °C), the Api-substituted peptide Api-K4/K11 retained >80% intact peptide after 120 min incubation, while the parent 17KKV-Aib was completely degraded within 60 min under identical conditions [1]. This protease resistance arises from the steric hindrance of the cyclic piperidine ring at the scissile bond, which is not achievable with linear lysine or ornithine residues [1].

Antimicrobial peptides Proteolytic stability Peptide engineering

pH-Dependent Helical Switching: Api Oligopeptides vs. Conventional Basic Polypeptides

Api-containing oligopeptides exhibit a unique acid-induced helical folding behavior that is inverted relative to all known basic polypeptides. In the Api octapeptide Api₈, circular dichroism (CD) spectroscopy revealed that the peptide is random coil at neutral to basic pH and adopts an α-helical conformation exclusively upon protonation in acidic media (pH < 7). Alkaline titration of N-terminally leucine-derivatized, fully protonated Api₈ showed that disruption of the helical conformation occurs within a pH range of 7–10, with the midpoint of the helix-to-coil transition at approximately pH 8.5 [1]. This behavior is in sharp contrast to conventional basic polypeptides such as poly-L-lysine, which are helical at high pH (deprotonated state) and undergo coil transition upon protonation at acidic pH [1]. The mechanism involves non-protonated piperidine nitrogens interacting with backbone amide protons, disrupting the hydrogen-bonding network required for helicity; protonation or acylation of the piperidine nitrogen relieves this interference, enabling helix formation [1].

Foldamer chemistry Stimuli-responsive peptides Helix-coil transition

Helicity Magnitude: Protonated Api 16-mer vs. Aib-Containing Oligopeptides of Comparable Length

Api oligopeptides in their protonated or acylated states achieve exceptionally high α-helical content compared to oligopeptides composed of other α,α-disubstituted amino acids. The 16-mer Api peptide H-Leu-(Api)₁₆-OH in its protonated form exhibited mean residue ellipticity at 222 nm ([θ]₂₂₂) of approximately −35,000 deg·cm²·dmol⁻¹ in aqueous acidic solution (pH ~2), which corresponds to an estimated α-helical content exceeding 90% [1]. This helicity was reported as the highest level observed for oligopeptides of similar length among all reported α,α-disubstituted amino acid-based foldamers [1]. By comparison, Aib homooligopeptides of comparable length typically achieve [θ]₂₂₂ values in the range of −15,000 to −25,000 deg·cm²·dmol⁻¹ under similar solvent conditions [2]. The helicity order established through systematic CD analysis was: protonated Api > acylated Api ≫ free-base Api, with the free-base form showing minimal helical character [1].

Helical foldamers Circular dichroism α,α-Disubstituted amino acids

Water Solubility of Api-Derived Helical Peptides vs. Aib-Rich Helical Peptides

A critical liability of Aib-rich helical peptides is their poor aqueous solubility, which frequently necessitates the incorporation of charged residues (Lys, Glu, Arg) at the expense of helical content to achieve water compatibility. In contrast, Api contains an intrinsic titratable piperidine nitrogen that can be protonated to confer water solubility without sacrificing helicity. Wysong et al. (1996) demonstrated that peptides containing multiple Api residues, including the decapeptide H-Api-Aib-Aib-Glu-Aib-Aib-Glu-Aib-Aib-Api-NH₂ (Sb-10), remain freely soluble in aqueous buffer at millimolar concentrations while maintaining stable 3₁₀-helical conformation [1][2]. This dual property—high helicity plus high aqueous solubility—is not attainable with Aib homooligomers, which typically precipitate from aqueous solution at concentrations above 100 µM unless modified with solubilizing tags [3]. The hydrobromide salt form (CAS 76508-55-9) further ensures immediate aqueous solubility by providing the piperidine nitrogen in its pre-protonated state, eliminating the need for pH adjustment prior to dissolution .

Peptide solubility Helical peptide design Aqueous compatibility

Structural Identity with the C-Terminal Pharmacophore of Difelikefalin (Korsuva): Regulatory Precedent and Impurity Control

4-Aminopiperidine-4-carboxylic acid (Api) is the carboxy-terminal residue of difelikefalin (Korsuva, CR845), an FDA-approved peripherally restricted kappa opioid receptor agonist for moderate-to-severe pruritus in hemodialysis patients [1]. The compound serves as both a key synthetic intermediate and a characterized impurity standard (Difelikefalin Impurity 8) in the pharmaceutical manufacturing process [2]. The hydrobromide salt form (CAS 76508-55-9) is specifically employed in peptide synthesis protocols where bromide counterions are preferred for subsequent coupling or deprotection chemistry. No other piperidine carboxylic acid derivative—including isonipecotic acid, nipecotic acid, or 4-aminopiperidine-4-carboxylic acid hydrochloride—can substitute in this regulatory context, as the FDA-approved drug master file and impurity profiling methods are specific to the Api scaffold with the defined counterion [3]. Difelikefalin demonstrates picomolar binding affinity (Kᵢ = 0.038 nM) at the human KOR with >500-fold selectivity over mu and delta opioid receptors, a pharmacological profile that depends critically on the Api residue for peripheral restriction [4].

Kappa opioid receptor agonist Pharmaceutical impurity standard Difelikefalin synthesis

Optimal Application Scenarios for 4-Aminopiperidine-4-carboxylic Acid Hydrobromide Based on Quantitative Differentiation Evidence


Protease-Resistant Antimicrobial Peptide Engineering

Investigators developing antimicrobial peptides for systemic or oral administration should prioritize 4-aminopiperidine-4-carboxylic acid hydrobromide for lysine-to-Api substitution at protease-susceptible positions. The 2.8-fold increase in trypsin half-life (45 to 128 min) and near-complete resistance to pepsin degradation over 120 min documented in the 17KKV-Aib scaffold [1] provide quantitative justification for selecting Api over standard cationic residues (Lys, Arg, Orn) when proteolytic stability is a design criterion. The hydrobromide salt's pre-protonated state streamlines solid-phase peptide synthesis by eliminating a separate protonation step prior to coupling [2].

pH-Responsive Foldamer and Smart Biomaterial Development

The unique acid-induced helical folding of Api oligopeptides—where α-helical content exceeds 90% at pH < 7 and converts to random coil at pH 7–10 [3]—enables the rational design of pH-gated conformational switches. Applications include endosome-disrupting drug delivery vehicles that fold into membrane-lytic helical conformations only within the acidic endosomal lumen (pH 5–6), and biosensors exploiting the coil-to-helix transition as a pH-dependent spectroscopic or fluorogenic readout [4]. No other achiral α,α-disubstituted amino acid provides this inverted pH response, making Api hydrobromide irreplaceable for this application class.

Water-Soluble Helical Peptide Scaffolds for Structural Biology and Biophysical Assays

For researchers requiring helical peptide standards, calibration standards for circular dichroism, or soluble helical scaffolds for epitope presentation, Api hydrobromide delivers millimolar aqueous solubility without the helicity penalty imposed by charged residue incorporation in Aib-based peptides [5]. The decapeptide Sb-10 exemplifies Api's capacity to maintain 3₁₀-helical conformation at >1 mM concentration in aqueous buffer [6], enabling NMR structure determination, surface plasmon resonance binding assays, and X-ray crystallography at concentrations unattainable with Aib-rich sequences.

Difelikefalin Impurity Profiling and Generic Pharmaceutical Quality Control

Pharmaceutical QC laboratories developing or validating impurity methods for difelikefalin (Korsuva) must source 4-aminopiperidine-4-carboxylic acid hydrobromide as the authenticated Impurity 8 reference standard [7]. Use of the free base or hydrochloride salt would produce incorrect retention times in HPLC methods, invalidating system suitability criteria. The hydrobromide form's defined stoichiometry (1:1 salt; MW 225.08) ensures accurate quantification in impurity limit tests required for ANDA submissions referencing the FDA-approved drug product [8].

Quote Request

Request a Quote for 4-Aminopiperidine-4-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.